molecular formula C21H20N2O B6428901 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 2034393-11-6

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide

Cat. No. B6428901
CAS RN: 2034393-11-6
M. Wt: 316.4 g/mol
InChI Key: IGMYCESMZFPPEW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide, also known as CPNA, is an organic compound that has been used in a variety of scientific research applications. This compound has been found to have a number of biochemical and physiological effects, and has been studied in both in vitro and in vivo experiments.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has been used in a variety of scientific research applications. It has been used in the study of the effects of various drugs, including non-steroidal anti-inflammatory drugs, on the regulation of inflammatory processes. It has also been used in the study of the effects of various hormones, including testosterone, on the regulation of muscle growth and development. Additionally, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has been used in the study of the effects of various neurotransmitters, including serotonin, on the regulation of mood and behavior.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is not fully understood. It is believed to act as an agonist at various receptor sites, including those for serotonin, androgen, and prostaglandin. It is also believed to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been found to have anti-viral, anti-allergic, and anti-cancer effects. Additionally, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has been found to have an effect on the regulation of blood pressure and lipid metabolism.

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a high degree of purity. Additionally, it has a wide range of applications in scientific research. However, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide also has some limitations for use in laboratory experiments. It is not as widely available as other compounds, and its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research into N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide. One potential direction is to further investigate its mechanism of action and to develop new methods of synthesis. Additionally, further research into its anti-inflammatory, anti-tumor, and anti-oxidant effects could be conducted. Furthermore, further research into its effects on the regulation of blood pressure and lipid metabolism could be conducted. Finally, further research into its potential applications in the development of drugs and other therapeutics could be conducted.

Synthesis Methods

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has been synthesized through a variety of methods. One of the most common methods is the reaction of 5-cyclopropylpyridine with naphthalene-1-yl acetate in the presence of anhydrous sodium acetate and acetic anhydride. This reaction yields the desired product in high yields and with a high degree of purity. Other methods of synthesis have also been developed, including the reaction of 5-cyclopropylpyridine with naphthalene-1-yl acetate in the presence of sodium hydroxide and acetic anhydride, and the reaction of 5-cyclopropylpyridine with naphthalene-1-yl acetate in the presence of potassium carbonate and acetic anhydride.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(11-18-6-3-5-17-4-1-2-7-20(17)18)23-13-15-10-19(14-22-12-15)16-8-9-16/h1-7,10,12,14,16H,8-9,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYCESMZFPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide

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